molecular formula C12H18ClNO B1682040 Tulobuterol CAS No. 41570-61-0

Tulobuterol

Katalognummer: B1682040
CAS-Nummer: 41570-61-0
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: YREYLAVBNPACJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tulobuterol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . So ist beispielsweise die Oxidation von 2'-Chlor-acetophenon ein entscheidender Schritt in seiner Synthese .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von this compound verwendet werden, sind Selendioxid zur Oxidation, tert-Butylamin zur Kondensation und Natriumborhydrid zur Reduktion . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, das dann weiter gereinigt und für die pharmazeutische Verwendung verarbeitet wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Medizin wird es als Bronchodilatator zur Behandlung von Asthma und COPD eingesetzt . Seine lang anhaltende Wirkung macht es für die chronische Behandlung dieser Erkrankungen geeignet . In der Chemie dient this compound als Modellverbindung zur Untersuchung von Beta2-Adrenozeptor-Agonisten . Es wird auch bei der Entwicklung transdermaler Arzneimittelabgabesysteme eingesetzt .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Beta2-Adrenozeptoren bindet, die die Aktivierung der Adenylatcyclase über G-Proteine vermitteln . Diese Aktivierung führt zu einem Anstieg der zyklischen AMP-Spiegel, was zur Relaxation der glatten Atemwegsmuskulatur führt . Die bronchodilatatorischen Eigenschaften der Verbindung helfen, die Symptome von Asthma und COPD zu lindern .

Wissenschaftliche Forschungsanwendungen

Asthma and COPD Management

Tulobuterol patches have been shown to improve clinical outcomes in patients with asthma and COPD. A study indicated that the addition of this compound to existing inhalation therapies significantly improved respiratory symptoms and quality of life metrics compared to those receiving inhalation therapy alone .

Study Participants Intervention Outcome
Study A70 COPD patientsThis compound patch + inhalation therapyImproved CAT score (p < 0.001)
Study B188 childrenThis compound patch pre-surgeryReduced perioperative respiratory events (14.7% vs 42.5%)

Pediatric Applications

Recent research has explored the use of this compound in pediatric populations, particularly during surgical procedures. A randomized controlled trial demonstrated that preoperative application of this compound significantly reduced the incidence of respiratory adverse events in children undergoing tonsillectomy .

Safety Profile

The safety profile of this compound has been extensively studied. In a cohort study involving older adults with stable COPD, only a small percentage (5.7%) reported local skin irritation from the patch . The overall incidence of adverse effects remains low, making it a favorable option for long-term management.

Case Study: this compound-Induced Leukoderma

A unique case reported leukoderma as a side effect of this compound application in a pediatric patient. This case highlights the importance of monitoring skin reactions in patients using transdermal systems .

Biologische Aktivität

Tulobuterol, a potent beta-2 adrenergic agonist, is primarily utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses bronchodilation and anti-inflammatory effects, which are critical in alleviating symptoms associated with airway hyperreactivity and inflammation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. Additionally, recent studies have highlighted its anti-inflammatory properties, particularly through the modulation of inflammatory cytokines and signaling pathways.

Key Mechanisms:

  • Bronchodilation : Activation of beta-2 receptors leads to smooth muscle relaxation.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in bronchial tissues .
  • Syk/NF-κB Pathway Modulation : this compound down-regulates Syk and NF-κB signaling pathways, reducing inflammation in allergic asthma models .

Case Study Overview

A cohort study evaluated the efficacy of this compound transdermal patches combined with triple inhalation therapy in patients with stable COPD. The study involved 70 participants divided into two groups: one receiving this compound patches (TTD-TI cohort) and the other on triple inhalation therapy alone (TI cohort).

Table 1: Participant Demographics and Outcomes

CohortMean Age (Years)Female (%)CCQ Score Change (Median)CAT Score Change (Median)
TTD-TI63.431-0.6 (-2.8 to 0)-2.3 (-5 to 0)
TI65.72000

The results indicated a statistically significant improvement in both CCQ and CAT scores for the TTD-TI cohort compared to the TI cohort (p<0.001), suggesting enhanced quality of life and symptom control with this compound treatment .

Inflammatory Response Modulation

Research has shown that this compound significantly reduces inflammatory cell infiltration in lung tissues. In a controlled study using an allergic asthma model, treatment with this compound patches resulted in:

  • Reduction of Total Leukocytes : Significant decrease in total leukocyte counts in bronchoalveolar lavage fluid (BALF) compared to control groups .
  • Cytokine Levels : Decreased levels of IL-1β, TNF-α, IL-6, CCL-11, and IL-4 were observed post-treatment, indicating a reduction in inflammatory mediators .

Table 2: Cytokine Levels Pre- and Post-Treatment

CytokineControl Group (pg/ml)Model Group (pg/ml)TTD Group (pg/ml)
IL-1β105020
TNF-α53010
IL-6154525
CCL-1184015
IL-4123518

Safety Profile

This compound has been reported to have a favorable safety profile. In clinical trials assessing its transdermal delivery system, only a small percentage of participants experienced local irritation at the application site (5.7%) without significant adverse effects reported .

Eigenschaften

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYLAVBNPACJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56776-01-3 (hydrochloride)
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7048457
Record name Tulobuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41570-61-0
Record name (±)-Tulobuterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41570-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tulobuterol [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tulobuterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12248
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tulobuterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 41570-61-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TULOBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tulobuterol
Reactant of Route 2
Reactant of Route 2
Tulobuterol
Reactant of Route 3
Reactant of Route 3
Tulobuterol
Reactant of Route 4
Reactant of Route 4
Tulobuterol
Reactant of Route 5
Reactant of Route 5
Tulobuterol
Reactant of Route 6
Reactant of Route 6
Tulobuterol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.